N-(3,5-dimethylphenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide
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Overview
Description
Quinazoline derivatives are a large group of chemicals with a wide range of biological properties . They have a benzene ring fused with a 2-pyrimidinone ring . Many quinazoline derivatives are approved for antitumor clinical use, such as erlotinib, gefitinib, afatinib, lapatinib, and vandetanib .
Synthesis Analysis
Quinazolines can be synthesized through various methods. For example, an efficient iridium-catalyzed acceptorless dehydrogenative coupling (ADC) reaction of 2-aminoarylmethanols and amides or nitriles can provide various quinazolines .Molecular Structure Analysis
The chemical structure of quinazolines includes a benzene ring fused with a 2-pyrimidinone . The character of these depends mostly on the properties of the substituents and their presence and position on one of the cyclic compounds .Chemical Reactions Analysis
Quinazolines can undergo various chemical reactions. For example, they can be involved in dehydrogenative cyclizations of 2-aminoaryl alcohols and ketones or nitriles to provide quinolines or quinazolines .Scientific Research Applications
Cytotoxic Activity and Antitumor Evaluation
Synthesis and Cytotoxic Activity : Research has shown that carboxamide derivatives, related to the structure of interest, exhibit significant cytotoxic activity against various cancer cell lines. For instance, compounds derived from the reaction of certain quinoline diones with primary amines demonstrated potent cytotoxic properties, with IC(50) values less than 10 nM in some cases. These findings suggest potential antitumor applications of related compounds (Deady et al., 2003).
Antitumor Evaluation of Pyrazoloquinazolines : A study on N-aryl-pyrazolo[1,5-a]quinazolines highlighted their in vitro antitumor activity against liver (HepG-2) and breast (MCF-7) cancer cells. Compounds showed dose-dependent cytotoxic activities, indicating the potential of pyrazoloquinazolines and related structures in cancer treatment (El-Naggar et al., 2018).
Platelet Activating Factor Antagonists
A series of N-[(heteroaryl)alkyl]pyrido[2,1-b]quinazolines were evaluated for their ability to inhibit the binding of platelet-activating factor (PAF) to its receptor, showcasing the potential of such compounds in mitigating PAF-induced thrombocytopenia and blood pressure decreases. This suggests a new class of orally active PAF antagonists for therapeutic applications (Tilley et al., 1988).
Antimicrobial and Antioxidant Activity
Synthesis and Biological Activity of Arylazothiazole Disperse Dyes : Novel heterocyclic aryl monoazo organic compounds, including derivatives of selenopheno[2,3-b]pyridine-2-carboxamide, were synthesized and shown to exhibit significant antimicrobial and antioxidant activities. These compounds' efficiency in various biological activities suggests potential research applications in developing sterile or bioactive fabrics (Khalifa et al., 2015).
Anticancer Activity of Pyrazoloquinazolines
Another study on pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-d][1,2,3]triazines demonstrated significant in vitro cytotoxic activities against human cancer cell lines, suggesting the therapeutic potential of these compounds in cancer treatment (Hassan et al., 2017).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-5-methyl-11-oxo-6,7,8,9-tetrahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2/c1-14-10-15(2)12-17(11-14)23-21(26)16-7-8-18-19(13-16)24(3)20-6-4-5-9-25(20)22(18)27/h7-8,10-13,20H,4-6,9H2,1-3H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWZKLOLFAXMUJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N4CCCCC4N3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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